1,2-Bis(3-chlorophenyl)disulfane

Descripción general

Descripción

1,2-Bis(3-chlorophenyl)disulfane is a chemical compound with the CAS Number: 19742-92-8 and a molecular weight of 287.23 . It is a colorless to yellow liquid or semi-solid or solid or lump . Its IUPAC name is 1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene .

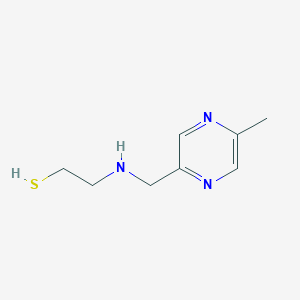

Molecular Structure Analysis

The molecular structure of 1,2-Bis(3-chlorophenyl)disulfane is represented by the linear formula C12H8Cl2S2 . The InChI code for this compound is 1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H .

Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(3-chlorophenyl)disulfane are not available, it’s known that oxidative coupling of thiols to form disulfides is a substantial process in biological systems . Several methods and reagents have been employed to transform thiols to disulfides .

Physical And Chemical Properties Analysis

1,2-Bis(3-chlorophenyl)disulfane has a molecular weight of 287.23 . It is a colorless to yellow liquid or semi-solid or solid or lump . The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 373.4±27.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 77.1±0.4 cm3 .

Aplicaciones Científicas De Investigación

Application in Organic Synthesis

- Field : Organic Chemistry

- Summary : 1,2-Bis(3-chlorophenyl)disulfane is used in the synthesis of sulfur-containing compounds, including sulfides, sulfoxides, and sulfones . These compounds are fundamental building blocks in organic synthesis and are significant in bioactive natural products, pharmaceutical drugs, pesticides, and materials .

- Methods : The construction of a C-S bond is a powerful strategy for the synthesis of these sulfur-containing compounds . Unlike traditional Ullmann typed C-S coupling reaction, the recently developed reactions frequently use non-halide compounds, such as diazo compounds and simple arenes/alkanes instead of aryl halides as substrates . On the other hand, novel C-S coupling reaction pathways involving thiyl radicals have emerged as an important strategy to construct C-S bonds .

- Results : The development of these novel protocols for C-S bond formation has provided easy access to sulfur-containing compounds .

Pharmacokinetics Research

- Field : Pharmacology

- Summary : 1,2-Bis(3-chlorophenyl)disulfane may have potential applications in pharmacokinetics research . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Chemoselective Synthesis of Diaryl Disulfides

- Field : Organic Chemistry

- Summary : 1,2-Bis(3-chlorophenyl)disulfane can be used in the chemoselective synthesis of diaryl disulfides . Diaryl disulfides are important in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

- Methods : The synthesis involves a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 . The reaction is carried out in a flask charged with the corresponding arenediazonium tetrafluoroborate and carbon disulfide, DMSO, and the photocatalyst Ru(bpy)3(PF6)2 . The mixture is placed in an irradiation apparatus equipped with a 20 W blue light-emitting diode (LED) strip .

- Results : The method provides an efficient and straightforward approach to diaryl disulfides .

Material Science

- Field : Material Science

- Summary : 1,2-Bis(3-chlorophenyl)disulfane could potentially be used in the development of new materials . Sulfur-containing compounds are often used in the synthesis of polymers, coatings, and other materials .

Synthesis of Polyphenylene Sulfide

- Field : Polymer Chemistry

- Summary : 1,2-Bis(3-chlorophenyl)disulfane can potentially be used in the synthesis of polyphenylene sulfide . Polyphenylene sulfide is a high-performance polymer often used in coatings, filtration, and specialty parts .

- Methods : The synthesis involves thermolysis . The specific methods of application in this field are not detailed in the sources available.

Microwave-Assisted Synthesis

- Field : Organic Chemistry

- Summary : 1,2-Bis(3-chlorophenyl)disulfane can be prepared by a microwave-assisted method involving the reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .

- Methods : The reaction is carried out in a microwave reactor . The specific methods of application in this field are not detailed in the sources available.

Safety And Hazards

Propiedades

IUPAC Name |

1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYVIPZMIIGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431264 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3-chlorophenyl)disulfane | |

CAS RN |

19742-92-8 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

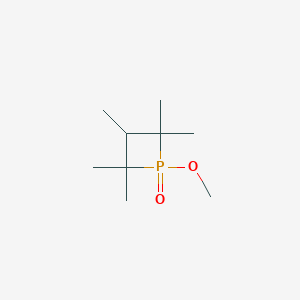

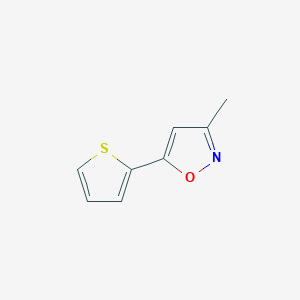

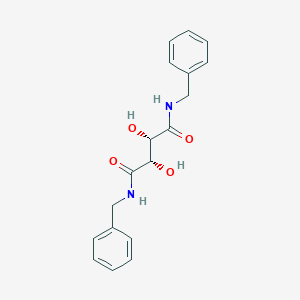

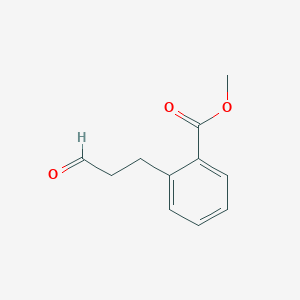

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

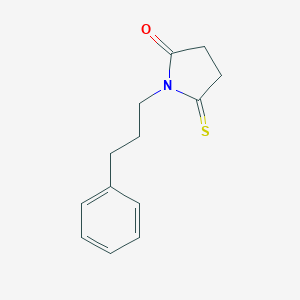

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.